n-Butylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its role as a fatty acid amide hydrolase (FAAH) inhibitor. This class of compounds has been studied for its potential therapeutic applications, particularly in the modulation of endocannabinoid signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl alcohol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the biphenyl moiety.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, especially at the biphenyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Biphenyl-3-yl carboxylic acid derivatives.
Reduction: Biphenyl-3-yl amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound in structure-activity relationship studies.
Biology: Investigated for its role in modulating endocannabinoid signaling pathways, which are crucial in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions such as pain, anxiety, and depression due to its FAAH inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The primary mechanism of action of N-Butylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of fatty acid amide hydrolase (FAAH). By inhibiting FAAH, the compound increases the levels of endocannabinoids such as anandamide, which can lead to analgesic, anxiolytic, and antidepressant effects. The compound binds to the active site of FAAH, preventing the hydrolysis of endocannabinoids .
Comparison with Similar Compounds
- Cyclohexylcarbamic Acid Biphenyl-3-yl Ester
- Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester
- URB597 (Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester)
Comparison: N-Butylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific N-butyl group, which can influence its binding affinity and selectivity towards FAAH compared to other similar compounds. For instance, URB597 has a cyclohexyl group instead of an N-butyl group, which may result in different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3-phenylphenyl) N-butylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-3-12-18-17(19)20-16-11-7-10-15(13-16)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,18,19) |
InChI Key |
KILLQYKNNVPEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.